![molecular formula C13H18O B6256003 1-Methyl-4-phenylcyclohexanol CAS No. 94734-13-1](/img/no-structure.png)
1-Methyl-4-phenylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-4-phenylcyclohexan-1-ol is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. It is a mixture of diastereomers . Diastereomers are stereoisomers (same molecular formula, same connectivity, different arrangement of atoms in space) but are not enantiomers . Unlike enantiomers which are mirror images of each other and non-superimposable, diastereomers are not mirror images of each other and non-superimposable .
Synthesis Analysis
The synthesis of diastereomers often involves the resolution of enantiomers from a racemic mixture . This process separates two enantiomers that have already mixed into a single solution . The strategy involves two steps. The first step is to convert the enantiomers into diastereomers by way of a chemical reaction . The second step, once the diastereomers have formed, is to separate them using recrystallisation . This is possible because enantiomers have shared physical properties such as melting point and boiling point, but diastereomers have different chemical properties, so they can be separated like any two different molecules .Molecular Structure Analysis
The molecular structure of 1-methyl-4-phenylcyclohexan-1-ol involves multiple chiral centers . Diastereomers occur when a compound has two or more stereocenters . In the case of 1-methyl-4-phenylcyclohexan-1-ol, these stereocenters contribute to the formation of diastereomers .Chemical Reactions Analysis
Diastereomers show similar, but not identical chemical properties . The rates of reactions of the two diastereomers with a given reagent can vary . This difference in reactivity is one of the key characteristics of diastereomers .Physical And Chemical Properties Analysis
Diastereomers have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants and specific rotations . They also have different chemical reactivity .Wirkmechanismus
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4-phenylcyclohexan-1-ol involves the reduction of 1-methyl-4-phenylcyclohexanone using a chiral reducing agent to yield a mixture of diastereomers of the desired alcohol.", "Starting Materials": ["1-methyl-4-phenylcyclohexanone", "chiral reducing agent", "solvent"], "Reaction": [ "1. Dissolve 1-methyl-4-phenylcyclohexanone and chiral reducing agent in a suitable solvent.", "2. Stir the reaction mixture at a suitable temperature for a suitable time.", "3. Quench the reaction with a suitable quenching agent.", "4. Extract the product with a suitable solvent.", "5. Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
94734-13-1 |
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-methyl-4-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-13(14)9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 |
InChI-Schlüssel |
TUIFOAUPMVTQPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)C2=CC=CC=C2)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.